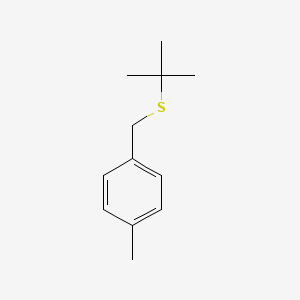

Tert-butyl (4-methylbenzyl) sulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(tert-butylsulfanylmethyl)-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18S/c1-10-5-7-11(8-6-10)9-13-12(2,3)4/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNOJBWJNNIOJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 4 Methylbenzyl Sulfide and Analogues

Direct Thioetherification Reactions

Direct thioetherification stands as a prominent and widely employed strategy for the formation of the carbon-sulfur bond in tert-butyl (4-methylbenzyl) sulfide (B99878). This approach encompasses the reaction of a sulfur-based nucleophile, typically a thiol, with a suitable electrophile.

Alkylation of Thiols with Alkyl Halides and Electrophiles

The classical and most straightforward method for the synthesis of thioethers involves the alkylation of a thiol with an alkyl halide. This reaction proceeds via a nucleophilic substitution mechanism.

The synthesis of tert-butyl (4-methylbenzyl) sulfide can be readily achieved by the reaction of tert-butyl thiol with a 4-methylbenzyl halide, such as 4-methylbenzyl bromide or chloride. In this SN2 reaction, the thiolate anion, generated in situ from tert-butyl thiol, acts as the nucleophile and displaces the halide from the benzylic position of the 4-methylbenzyl halide.

The use of phase-transfer catalysis (PTC) has emerged as an effective technique to facilitate this type of reaction, especially when dealing with reactants in different phases (e.g., an aqueous solution of the thiolate and an organic solution of the alkyl halide). nitrkl.ac.incrdeepjournal.org Catalysts like tetrabutylammonium (B224687) bromide (TBAB) can enhance the reaction rate and yield by transporting the thiolate anion into the organic phase where the reaction occurs. researcher.lifesciensage.info This method offers advantages such as milder reaction conditions and often leads to higher product selectivity. nitrkl.ac.in

A general procedure involves stirring the alkyl or benzyl (B1604629) halide with sodium hydrogen sulfide (NaSH) in the presence of a phase-transfer catalyst like TBAB in a suitable solvent. sciensage.info The resulting thiol can then be reacted with another equivalent of the halide to form the thioether. For the synthesis of unsymmetrical thioethers like tert-butyl (4-methylbenzyl) sulfide, the sodium salt of tert-butyl thiol would be reacted with 4-methylbenzyl halide in the presence of a phase-transfer catalyst.

The efficiency of the alkylation of thiols is significantly influenced by the choice of base and solvent. The base is crucial for the deprotonation of the thiol to form the more nucleophilic thiolate anion. Common bases employed for this purpose include alkali metal hydroxides (e.g., NaOH, KOH) and alkoxides (e.g., sodium ethoxide). The choice of base can impact the reaction rate and the formation of side products.

The solvent plays a multifaceted role, including dissolving the reactants and influencing the nucleophilicity of the thiolate and the rate of the substitution reaction. A variety of solvents can be utilized, and the optimal choice often depends on the specific reactants and reaction conditions. For instance, in phase-transfer catalyzed reactions, a two-phase system of water and an organic solvent like toluene (B28343) or monochlorobenzene is common. sciensage.info In other cases, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) may be used to enhance the rate of SN2 reactions. The optimization of these parameters is crucial for achieving high yields and purity of the desired thioether.

| Parameter | Effect on Reaction | Common Examples |

| Base | Deprotonates the thiol to form the nucleophilic thiolate. | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Ethoxide (NaOEt) |

| Solvent | Dissolves reactants and influences reaction rate and mechanism. | Toluene, Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile |

| Catalyst | Facilitates reaction between phases in PTC. | Tetrabutylammonium Bromide (TBAB) |

Thiolation via Alcohols and Esters

An alternative and increasingly popular green chemistry approach to thioether synthesis involves the use of alcohols as the electrophilic partner, eliminating the need for pre-functionalized and often more toxic alkyl halides.

Indium(III) triflate has been reported as an effective catalyst for the highly efficient and chemoselective benzylation of thiols using secondary and tertiary benzylic alcohols. nih.gov This method proceeds under mild conditions and offers a direct route to thioethers. While a specific example for tert-butyl (4-methylbenzyl) sulfide is not explicitly detailed, the methodology is applicable to a range of benzylic alcohols and thiols. The reaction of 4-methylbenzyl alcohol with tert-butyl thiol in the presence of an indium catalyst would be a plausible synthetic route.

The synthesis of sterically hindered thioethers, such as those containing a tert-butyl group, can be challenging. Lewis acid catalysis has proven to be a powerful tool in overcoming this steric hindrance. Various Lewis acids, including copper(II) triflate (Cu(OTf)₂), have been successfully employed for the thioetherification of primary, secondary, and tertiary benzyl alcohols with thiols. nih.gov

A study demonstrated the copper-catalyzed coupling of various benzyl alcohols with thiols, affording benzyl thioethers in moderate to excellent yields. nih.gov The reaction is believed to proceed through a Lewis acid-mediated SN1-type mechanism, involving the formation of a carbocation intermediate from the benzyl alcohol, which is then attacked by the thiol nucleophile. This approach is particularly valuable for the synthesis of sterically demanding thioethers. For instance, the reaction of a tertiary benzyl alcohol with a thiol proceeded smoothly in the presence of Cu(OTf)₂. nih.gov This suggests that the reaction of 4-methylbenzyl alcohol with the sterically bulky tert-butyl thiol would be feasible under similar Lewis acidic conditions. Other Lewis acids like zirconium(IV) chloride (ZrCl₄) dispersed on silica (B1680970) have also been shown to be active in promoting the substitution of benzylic alcohols with thiols. beilstein-journals.org

| Catalyst System | Substrates | Key Features |

| Indium(III) Triflate | Benzylic Alcohols, Thiols | High efficiency and chemoselectivity. nih.gov |

| Copper(II) Triflate | Primary, Secondary, and Tertiary Benzyl Alcohols, Thiols | Effective for sterically hindered thioethers. nih.gov |

| Zirconium(IV) Chloride/Silica | Benzylic Alcohols, Thiols | Solid-supported catalyst. beilstein-journals.org |

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient routes to construct carbon-heteroatom bonds. In the context of tert-butyl (4-methylbenzyl) sulfide synthesis, both palladium and copper catalysts have proven to be highly effective.

Strategies Employing Palladium Catalysts

Palladium-catalyzed reactions are well-established for the formation of carbon-sulfur bonds. A common approach involves the cross-coupling of an aryl or benzyl halide with a thiol in the presence of a palladium catalyst and a suitable base. For the synthesis of analogues like aryl tert-butyl ethers, palladium-catalyzed methods offer an alternative to traditional approaches, especially for unactivated aryl halides. organic-chemistry.org These reactions often utilize air-stable dialkylphosphinobiphenyl ligands, which allow for milder reaction conditions and a broader substrate scope. organic-chemistry.org The general procedure involves reacting an aryl halide with sodium tert-butoxide in a solvent like toluene at elevated temperatures, with a palladium source such as Pd(OAc)₂. organic-chemistry.org

Recent advancements have also demonstrated the use of palladium catalysis in more complex transformations. For instance, a palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides has been developed for the synthesis of diaryl sulfides. organic-chemistry.org This method employs a catalyst system derived from Pd(dba)₂ and NiXantPhos and proceeds through a tricatalytic cycle involving α-arylation, C-S bond cleavage, and C-S bond formation. organic-chemistry.org

Furthermore, palladium-catalyzed double isocyanide insertion reactions have been utilized to synthesize α-ketoamides from (hetero)aryl halides and tert-butyl isocyanide. nih.gov This process is facilitated by the synergistic effect of a palladium catalyst and a TBD (triazabicyclo[4.4.0]dec-5-ene) ligand. nih.gov While not a direct synthesis of the target sulfide, this methodology highlights the versatility of palladium catalysis in constructing complex molecules containing the tert-butyl group.

A summary of representative palladium-catalyzed reactions is presented in the table below.

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)₂ / Dialkylphosphinobiphenyl ligand | Aryl halide, Sodium tert-butoxide | Aryl tert-butyl ether | organic-chemistry.org |

| Pd(dba)₂ / NiXantPhos | Aryl benzyl sulfide, Aryl bromide | Diaryl sulfide | organic-chemistry.org |

| PdCl₂ / TBD | Bromobenzene, tert-butyl isocyanide | α-ketoamide | nih.gov |

Copper-Catalyzed Thiolation Techniques

Copper-catalyzed reactions have emerged as a powerful and often more economical alternative to palladium-based systems for C-S bond formation. A notable copper-catalyzed method for the synthesis of benzylic thioethers involves the reaction of ketones with sulfonohydrazides, which circumvents the need for thiols. organic-chemistry.org Another approach utilizes aryl dithiocarbamates and benzyl halides with CuCl as the catalyst and Cs₂CO₃ as the base, providing an odorless and efficient route to benzyl phenyl sulfides. organic-chemistry.org

A novel copper-catalyzed thioetherification has been developed for the preparation of benzyl thioethers from readily available benzyl alcohols and thiols. rsc.orgrsc.org This reaction proceeds in the presence of Cu(OTf)₂ as a Lewis acid catalyst under mild conditions and exhibits excellent chemoselectivity. rsc.orgrsc.org The proposed mechanism involves a Lewis-acid-mediated Sₙ1-type nucleophilic attack of the in situ-formed carbocations. rsc.orgrsc.org However, it was noted that sterically hindered thiols, such as tert-butyl thiol, were not reactive under these conditions. rsc.org

Copper catalysts have also been employed in the synthesis of sulfur-containing heterocycles. For example, copper-catalyzed double thiolation of 1,4-dihalides with sulfides leads to the formation of 2-trifluoromethyl benzothiophenes and benzothiazoles. nih.gov Additionally, a copper-catalyzed radical cross-coupling of sulfonylhydrazides with thiols, mediated by tert-butyl hydroperoxide (TBHP), provides access to thiosulfonates. organic-chemistry.org

The following table summarizes key copper-catalyzed thiolation reactions.

| Catalyst | Reactants | Product Type | Reference |

| CuCl | Aryl dithiocarbamate, Benzyl halide | Benzyl phenyl sulfide | organic-chemistry.org |

| Cu(OTf)₂ | Benzyl alcohol, Thiol | Benzyl thioether | rsc.orgrsc.org |

| CuI | 1,4-dihalide, Na₂S | 2-Trifluoromethyl benzothiophene | nih.gov |

| CuBr₂ | Sulfonylhydrazide, Thiol, TBHP | Thiosulfonate | organic-chemistry.org |

Thiol-Free Reagent Approaches

A significant drawback of many traditional thioether syntheses is the use of volatile and malodorous thiols. nih.govresearchgate.net To address this issue, several thiol-free methods have been developed.

Xanthate-Mediated Sulfidation Strategies

Xanthates have emerged as odorless, stable, and low-cost thiol surrogates for the synthesis of thioethers. nih.govresearchgate.net A simple and effective method for synthesizing dialkyl or alkyl aryl thioethers involves the use of potassium xanthates (ROCS₂K) as thiol-free reagents. nih.govresearchgate.net This transformation exhibits a broad substrate scope and good functional group tolerance under transition-metal-free and base-free conditions. nih.govresearchgate.net The reaction is believed to proceed through xanthate intermediates formed by the nucleophilic substitution of alkyl or aryl halides. nih.govresearchgate.net Xanthate complexes have also been utilized in the low-temperature synthesis of ternary metal sulfides. rsc.org

Utilization of Elemental Sulfur and Thionating Reagents

Elemental sulfur is an abundant and inexpensive sulfur source that has been increasingly used in the synthesis of sulfur-containing compounds, including thioethers and thioesters. acsgcipr.orgacs.orgnih.gov One approach involves a three-component coupling of aldehydes, alkenes or alkynes, and elemental sulfur, which proceeds via a carbonyl thiyl radical. acs.orgnih.gov This method is atom- and step-economical and has a broad substrate scope. acs.orgnih.gov

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. sigmaaldrich.com This includes the use of environmentally benign solvents, catalysts, and reagents. In the context of thioether synthesis, several green and sustainable protocols have been developed.

The use of ionic liquids as recyclable catalysts and reaction media represents a significant step towards greener synthesis. For instance, the reaction of thioanisole (B89551) with benzyl alcohol over a dual-functional ionic liquid provides a green route to benzyl phenyl sulfides. researchgate.net The ionic liquid can be recycled multiple times without a significant loss of activity. researchgate.net The development of metal-free C(sp²)-S coupling reactions, such as the one between anilines and tetraalkylthiuram disulfides, further contributes to sustainable synthesis by avoiding the use of potentially toxic and expensive metal catalysts. rsc.org

Solvent-Free Reaction Conditions

The elimination of solvents in chemical synthesis is a critical aspect of green chemistry, reducing waste and often simplifying reaction work-up. For the synthesis of sulfides, including benzylic sulfides analogous to tert-butyl (4-methylbenzyl) sulfide, solvent-free conditions have been successfully employed.

One general and highly efficient green protocol involves the direct reaction of thiols with various halides under solvent- and catalyst-free conditions. researchgate.net This method is applicable to the synthesis of a wide range of sulfides, including those with tertiary alkyl groups like the tert-butyl group and benzylic groups. For the specific synthesis of tert-butyl (4-methylbenzyl) sulfide, this would involve the reaction of 4-methylbenzyl halide (e.g., bromide or chloride) with tert-butanethiol. The reaction mixture is simply heated, and upon completion, the product can be isolated in high purity. researchgate.net While direct data for tert-butyl (4-methylbenzyl) sulfide is not provided, the synthesis of analogous benzyl sulfides under these conditions proceeds in high yields. researchgate.net

For instance, the reaction of thiophenol with benzyl bromide at 100°C for 16 hours under solvent-free conditions yields benzyl phenyl sulfide in 96% yield. researchgate.net The reaction of 1-dodecanethiol (B93513) with benzyl bromide under the same conditions for 10 hours results in an 89% yield of benzyl dodecyl sulfide. researchgate.net These examples demonstrate the utility of this method for forming C-S bonds with benzylic halides.

Another approach to solvent-free synthesis of benzylic sulfides involves the use of an organocatalyst. Triphenylphosphine (PPh₃) has been shown to catalyze the reaction of benzylic alcohols with thiols under solvent-free conditions. This method provides a metal-free alternative for the synthesis of thioethers. organic-chemistry.org

Detailed research findings on the solvent-free synthesis of analogous sulfides are presented in the table below.

| Entry | Thiol | Halide/Alcohol | Catalyst | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |

| 1 | Thiophenol | Benzyl bromide | None | 100 | 16 | Benzyl phenyl sulfide | 96 | researchgate.net |

| 2 | 1-Dodecanethiol | Benzyl bromide | None | 100 | 10 | Benzyl dodecyl sulfide | 89 | researchgate.net |

| 3 | Thiophenol | Benzyl alcohol | PPh₃ | 110 | 2.5 | Benzyl phenyl sulfide | 94 | organic-chemistry.org |

| 4 | tert-Butanethiol | Benzyl alcohol | PPh₃ | 110 | 3 | Benzyl tert-butyl sulfide | 85 | organic-chemistry.org |

Reactions at the Sulfur Center

The sulfur atom in tert-butyl (4-methylbenzyl) sulfide is a key site of reactivity, acting as a nucleophile or being targeted by electrophiles.

1 Formation of Sulfonium (B1226848) Salts and Their Reactivity

As with other dialkyl sulfides, the sulfur atom in tert-butyl (4-methylbenzyl) sulfide is nucleophilic and readily reacts with alkyl halides in SN2 reactions to form stable, ternary sulfonium salts. libretexts.orgmsu.edulibretexts.org The general reaction involves the attack of the sulfur's lone pair of electrons on the electrophilic carbon of an alkyl halide.

Table 1: Formation of a Trialkylsulfonium Salt

| Reactants | Product | Conditions |

|---|

These resulting sulfonium salts are themselves potent alkylating agents. libretexts.org A nucleophile can attack one of the carbon atoms attached to the positively charged sulfur, displacing a neutral dialkyl sulfide as a good leaving group. libretexts.orglibretexts.org This reactivity is fundamental to the biochemical role of S-adenosylmethionine (SAM), a biological sulfonium salt that acts as a methyl group donor. libretexts.org

Chemical Reactivity and Transformations of Tert Butyl 4 Methylbenzyl Sulfide

2 Nucleophilic and Electrophilic Attack Pathways on Sulfur

The sulfur center can be attacked by both nucleophiles and electrophiles, depending on the reaction conditions and reagents.

Nucleophilic Attack on Sulfur: While the sulfur atom itself is nucleophilic, it can be rendered electrophilic. In a novel synthesis of benzyl (B1604629) sulfides, the sulfur atom of a phosphinic acid thioester is attacked by a nucleophilic benzyl Grignard reagent, resulting in carbon-sulfur bond formation. rsc.orgnih.gov This demonstrates the ambident electrophilicity of heteroatom-heteroatom bonds and suggests that under specific activation, the sulfur in tert-butyl (4-methylbenzyl) sulfide (B99878) could also be a target for strong nucleophiles.

Electrophilic Attack on Sulfur: This is a more common pathway for sulfides.

Alkylation: As discussed, reaction with electrophiles like alkyl halides leads to sulfonium (B1226848) salts. msu.eduambeed.com

Oxidation: Sulfides are easily oxidized. Reaction with a mild oxidizing agent like hydrogen peroxide (H₂O₂) at room temperature yields the corresponding sulfoxide (B87167). Further oxidation with a stronger agent, such as a peroxyacid, produces the sulfone. libretexts.org

Table 2: Oxidation States of Sulfur

| Reactant | Reagent | Product | Oxidation State of Sulfur |

|---|---|---|---|

| Sulfide (R-S-R') | - | Sulfide | -2 |

| Sulfide (R-S-R') | H₂O₂ | Sulfoxide (R-SO-R') | 0 |

Functionalization Reactions of Aromatic Moieties

The aromatic ring of the 4-methylbenzyl group can undergo electrophilic aromatic substitution reactions. The existing substituents—the methyl group and the tert-butylthiomethyl group (-CH₂-S-tBu)—are both activating and ortho-, para-directing. Therefore, incoming electrophiles will be directed to the positions ortho to these groups (positions 2 and 3 on the ring).

Typical electrophilic aromatic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide with a Lewis acid catalyst like AlCl₃. Dual Brønsted/Lewis acid catalysis has been shown to be effective for the site-selective alkylation of electron-rich arenes. nih.gov

The specific outcome of these substitutions would depend on the precise reaction conditions and the steric hindrance posed by the existing groups.

Remote Functionalization Strategies on Aromatic Rings

The functionalization of C-H bonds is a powerful tool in modern organic synthesis, and the thioether moiety in tert-butyl (4-methylbenzyl) sulfide can act as a directing group to control the position of new bond formation on the aromatic ring. Transition-metal-catalyzed reactions have emerged as a primary strategy for achieving remote C(sp²)–H functionalization, where the catalyst coordinates to the sulfur atom and facilitates activation of a C-H bond at a distant position on the p-methylphenyl group. semanticscholar.orgnih.govnih.govrsc.org

Thioether-directed C(sp²)–H functionalization reactions, such as olefination and arylation, have been successfully demonstrated on unactivated arenes using palladium(II) catalysts. nih.gov In these processes, the thioether acts as a monodentate directing group, leading to the formation of a palladacycle intermediate that subsequently reacts with a coupling partner. For tert-butyl (4-methylbenzyl) sulfide, this would involve the formation of a five-membered palladacycle, directing functionalization to the ortho-position of the aromatic ring relative to the benzyl group.

A general representation of a palladium-catalyzed remote C–H arylation of a thioether is depicted below:

Reaction Scheme: Palladium-Catalyzed Remote C-H Arylation

Mechanistic Investigations of Reactions Involving Tert Butyl 4 Methylbenzyl Sulfide

Elucidation of Reaction Pathways

The formation and reactions of tert-butyl (4-methylbenzyl) sulfide (B99878) can proceed through various pathways, the nature of which is dictated by the reactants, catalysts, and reaction conditions. Understanding these pathways is crucial for controlling reaction outcomes and designing synthetic strategies.

The synthesis of tert-butyl (4-methylbenzyl) sulfide typically involves the reaction of a 4-methylbenzyl halide or a related electrophile with a tert-butylthiolate nucleophile. The primary mechanistic question in this context is whether the reaction proceeds via a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) pathway. masterorganicchemistry.combrainly.com

The SN2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This pathway is favored by primary and less sterically hindered secondary substrates. For the formation of tert-butyl (4-methylbenzyl) sulfide from 4-methylbenzyl chloride, the primary nature of the benzylic carbon would suggest a propensity for an SN2 reaction. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the electrophile. youtube.com

Conversely, the SN1 mechanism is a two-step process that begins with the rate-determining formation of a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.com This pathway is favored for tertiary substrates and for substrates that can form stabilized carbocations, such as benzylic and allylic systems. askiitians.com The 4-methylbenzyl group can stabilize a positive charge at the benzylic position through resonance, and the methyl group provides further stabilization via inductive effects. This suggests that an SN1 pathway is also plausible. The rate of an SN1 reaction is typically dependent only on the concentration of the electrophile. masterorganicchemistry.com

The choice between an SN1 and SN2 mechanism in the synthesis of tert-butyl (4-methylbenzyl) sulfide is therefore nuanced. The primary nature of the electrophile favors SN2, while the potential for a stabilized benzylic carbocation favors SN1. Factors such as the solvent polarity, the nature of the leaving group, and the concentration of the nucleophile can influence the operative mechanism. For instance, polar protic solvents can stabilize the carbocation intermediate, favoring the SN1 pathway, while polar aprotic solvents are more conducive to SN2 reactions. brainly.com

A useful approach to distinguish between these mechanisms is to study the stereochemistry of the reaction if a chiral center is present. SN2 reactions proceed with inversion of configuration, whereas SN1 reactions lead to racemization. brainly.comaskiitians.com While tert-butyl (4-methylbenzyl) sulfide itself is not chiral, studies on chiral analogues can provide this mechanistic insight.

| Feature | SN1 Mechanism | SN2 Mechanism | Relevance to Tert-butyl (4-methylbenzyl) sulfide Formation |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | The 4-methylbenzyl group is a primary substrate, favoring SN2. However, it can form a stabilized carbocation, a hallmark of SN1 reactivity. |

| Kinetics | Unimolecular (Rate = k[Electrophile]) | Bimolecular (Rate = k[Electrophile][Nucleophile]) | Kinetic studies are required to determine the rate law. |

| Stereochemistry | Racemization | Inversion of configuration | Studies on chiral analogues would be necessary for this analysis. |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents | The choice of solvent can be used to favor one pathway over the other. |

The oxidation of thioethers can proceed through various mechanisms, including radical pathways. In the case of tert-butyl (4-methylbenzyl) sulfide, oxidation can be initiated by radical species, leading to a cascade of reactions. These pathways are particularly relevant in the presence of radical initiators or under conditions that promote homolytic bond cleavage, such as high temperatures or photolysis. rsc.org

The oxidation can be initiated by the abstraction of a hydrogen atom from the benzylic position by a radical species, forming a stabilized benzyl (B1604629) radical. cdnsciencepub.com The presence of the electron-donating methyl group on the aromatic ring can further stabilize this radical intermediate. cdnsciencepub.com This benzylic radical can then react with molecular oxygen or other oxidizing agents.

Alternatively, the sulfur atom itself can be the site of radical attack. The reaction of sulfides with certain radical species can lead to the formation of sulfur-centered radicals. nih.gov For instance, the reaction with hydroxyl radicals, which can be generated by various methods, can initiate the oxidation process. nih.gov

The subsequent steps in the radical oxidation can be complex, potentially involving a variety of radical intermediates and leading to products such as sulfoxides, sulfones, and cleavage products. The antioxidant properties of some polysulfides are attributed to their ability to participate in radical-trapping mechanisms. rsc.orgchemistryworld.com

The reactions of tert-butyl (4-methylbenzyl) sulfide, particularly its oxidation, can involve a variety of transient reactive intermediates. The identification and characterization of these species are key to a complete mechanistic understanding.

Persulfoxides: In the oxidation of sulfides by singlet oxygen, a persulfoxide intermediate is often proposed. This intermediate can then undergo further reactions to form the corresponding sulfoxide (B87167). The efficiency of this process can be influenced by steric hindrance around the sulfur atom.

Thiocarbonyl S-sulfides: While more commonly associated with the chemistry of thioketones, related sulfur-rich intermediates could potentially be formed under specific oxidative or thermal conditions.

Sulfonium (B1226848) Ions: Sulfides are nucleophilic at the sulfur atom and can react with electrophiles to form sulfonium ions. msu.edu For instance, reaction with an alkyl halide can lead to a trialkylsulfonium salt. In the context of tert-butyl (4-methylbenzyl) sulfide, the formation of a sulfonium ion could be a key step in certain substitution or elimination reactions where the thioether itself acts as a nucleophile. The stability and subsequent reactivity of this sulfonium ion would be influenced by the nature of the substituents on the sulfur atom.

Kinetic Studies and Rate Determinants

Kinetic studies are essential for elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on various factors. For reactions involving tert-butyl (4-methylbenzyl) sulfide, kinetic analysis can help to distinguish between proposed mechanistic pathways. acs.org

In the context of its formation via nucleophilic substitution, determining the rate law is a primary objective. If the reaction is found to be first-order in the 4-methylbenzyl halide and zero-order in the tert-butylthiolate, it would strongly support an SN1 mechanism. Conversely, if the reaction is first-order in both reactants, an SN2 mechanism is indicated. youtube.com

For oxidative transformations, kinetic studies can reveal the rate-determining step and the nature of the species involved. For example, in the oxidation of sulfides, the rate of reaction can be highly dependent on the nature of the oxidant and the electronic properties of the sulfide. nih.govacs.org Electron-donating groups on the aromatic ring, such as the methyl group in tert-butyl (4-methylbenzyl) sulfide, would be expected to increase the rate of oxidation by making the sulfur atom more electron-rich and thus more susceptible to electrophilic attack by the oxidant. ias.ac.in

| Reaction Type | Expected Kinetic Behavior for Tert-butyl (4-methylbenzyl) sulfide | Influencing Factors |

| SN1 Formation | Rate = k[4-methylbenzyl-X] | Solvent polarity, leaving group ability |

| SN2 Formation | Rate = k[4-methylbenzyl-X][tert-butylthiolate] | Steric hindrance, nucleophile strength, solvent |

| Oxidation | Rate = k[Sulfide][Oxidant] | Electronic effects of substituents, nature of oxidant |

Isotope Labeling Experiments for Mechanistic Insight

Isotope labeling is a powerful tool for tracing the fate of atoms during a chemical reaction and can provide definitive evidence for or against a proposed mechanism. In the study of reactions involving tert-butyl (4-methylbenzyl) sulfide, the strategic placement of isotopes can offer significant insights.

For example, to probe the mechanism of thioether formation, one could use a 4-methylbenzyl halide labeled with a carbon isotope (e.g., ¹³C or ¹⁴C) at the benzylic position. By analyzing the position of the label in the product, one can confirm that the substitution occurs at the expected carbon atom.

More revealing would be the use of kinetic isotope effect (KIE) studies. For instance, if a secondary KIE is observed upon substituting the benzylic hydrogens with deuterium, it could help to distinguish between SN1 and SN2 pathways. An SN1 reaction would be expected to show a small normal KIE (kH/kD > 1) due to the change in hybridization from sp³ to sp² in the transition state leading to the carbocation. An SN2 reaction might show a small inverse KIE (kH/kD < 1) or no significant KIE.

In oxidative transformations, labeling the oxygen atoms of the oxidant (e.g., with ¹⁸O) can help to determine the source of the oxygen in the sulfoxide or sulfone product. Similarly, labeling the sulfur atom (e.g., with ³⁴S or ³⁵S) can be used to follow the sulfur atom through complex reaction pathways, particularly if there is a possibility of bond cleavage and reformation. libretexts.org

Influence of Substituents and Steric Effects on Reaction Mechanisms

The structure of tert-butyl (4-methylbenzyl) sulfide, with its distinct substituents, has a profound influence on its reactivity and the mechanisms of its reactions.

The p-methyl group on the benzyl ring is an electron-donating group. lumenlearning.com This has several consequences:

It activates the aromatic ring towards electrophilic aromatic substitution, although this is not the primary focus here.

It stabilizes a positive charge at the benzylic position through inductive and hyperconjugative effects. This would increase the rate of any reaction proceeding through a benzylic carbocation, such as an SN1 reaction.

It increases the electron density on the sulfur atom through the benzyl group, making the sulfide a better nucleophile and more susceptible to oxidation.

The tert-butyl group is a large, sterically demanding group. youtube.comacs.org Its primary influence is through steric hindrance:

It can hinder the approach of nucleophiles to the sulfur atom or adjacent atoms.

In the context of SN2 reactions at the sulfur atom (if it were part of a leaving group), the tert-butyl group would significantly slow down the reaction.

In the formation of the thioether via an SN2 reaction at the benzylic carbon, the steric bulk of the incoming tert-butylthiolate nucleophile could potentially slow the reaction compared to a smaller thiolate. libretexts.org

Stereochemical Aspects in the Synthesis and Transformations of Tert Butyl 4 Methylbenzyl Sulfide

The stereochemistry of sulfur compounds is a pivotal area of research, with chiral sulfoxides emerging as crucial auxiliaries and building blocks in asymmetric synthesis. The compound tert-butyl (4-methylbenzyl) sulfide (B99878) serves as a prochiral precursor to the corresponding chiral sulfoxide (B87167), tert-butyl (4-methylbenzyl) sulfoxide. The introduction and subsequent transformation of the sulfur stereocenter in this molecule are of significant interest. This article explores the key stereochemical reactions involving this compound, focusing on its asymmetric oxidation, reactions at the resulting sulfur stereocenter, and the stereocontrolled functionalization of adjacent positions.

Applications in Organic Synthesis

Role as Key Synthetic Intermediates

Tert-butyl (4-methylbenzyl) sulfide (B99878) serves as a valuable precursor in the synthesis of more complex molecules, particularly those containing sulfur. Its structural components can be strategically manipulated to construct diverse molecular frameworks.

Precursors to Sulfur-Containing Heterocycles

Aryl benzyl (B1604629) sulfides, a class of compounds to which tert-butyl (4-methylbenzyl) sulfide belongs, are recognized as fundamental raw materials for the synthesis of sulfur-containing heterocycles. researchgate.net These heterocyclic systems are prevalent in pharmaceuticals and materials science. While direct studies specifically employing tert-butyl (4-methylbenzyl) sulfide for the synthesis of all types of sulfur heterocycles are not extensively documented, the general reactivity of aryl benzyl sulfides provides a strong indication of its potential in this area. The cleavage of the C-S bonds or reactions involving the activated methylene (B1212753) group can be exploited to form rings such as thiophenes and their derivatives.

The synthesis of thiophenes, for example, can be achieved through various methods starting from appropriate sulfur-containing precursors. The general principle often involves the reaction of a sulfur source with a C4 backbone. In the context of tert-butyl (4-methylbenzyl) sulfide, strategic bond disconnections could envision its use in constructing substituted thiophene (B33073) rings, although specific literature examples are not prominent.

Building Blocks for Complex Organic Molecules

The structural attributes of tert-butyl (4-methylbenzyl) sulfide make it a potential building block for the assembly of more intricate organic molecules. The 4-methylbenzyl group can participate in various carbon-carbon bond-forming reactions, while the tert-butyl sulfide moiety can be retained or transformed into other functional groups as required by the synthetic strategy.

Although direct application of tert-butyl (4-methylbenzyl) sulfide in the total synthesis of complex natural products is not widely reported, the use of similar sulfide-containing fragments is a common strategy. For instance, the synthesis of various biologically active compounds relies on the introduction of sulfur-containing moieties to modulate their properties.

Development of Novel Sulfur-Based Reagents

The development of new reagents with unique reactivity and handling properties is a constant endeavor in organic synthesis. The presence of the bulky tert-butyl group in tert-butyl (4-methylbenzyl) sulfide can impart specific steric and electronic properties, making its derivatives potential candidates for novel sulfur-based reagents. While the development of thiol-free sulfur sources is an active area of research to avoid the malodorous nature of thiols, the direct use of tert-butyl (4-methylbenzyl) sulfide to generate new reagents is an area that remains to be fully explored.

Ligand Chemistry and Catalytic Applications

The sulfur atom in tert-butyl (4-methylbenzyl) sulfide possesses lone pairs of electrons that can coordinate to transition metals, suggesting its potential application as a ligand in catalysis. The nature of the substituents on the sulfur atom can influence the electronic and steric properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity.

The general class of thioethers is known to form stable complexes with various transition metals, and these complexes have been investigated for their catalytic properties in reactions such as cross-coupling, hydrogenation, and oxidation. The specific impact of the tert-butyl and 4-methylbenzyl groups on the catalytic performance of a metal center is a subject that warrants further investigation.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of thioethers often involves the use of thiols, which are notorious for their unpleasant odor and potential toxicity. Modern synthetic chemistry is increasingly focused on developing "green" and more efficient methods that circumvent these issues. For tert-butyl (4-methylbenzyl) sulfide (B99878), this includes exploring thiol-free synthetic protocols.

Recent research has highlighted the use of alternative sulfur sources. For instance, a method utilizing tetramethylthiourea (B1220291) as a sulfur source in a photochemical organocatalytic reaction with aryl chlorides and alcohols presents a promising thiol-free approach. nih.gov This type of reaction, which proceeds under mild conditions, could be adapted for the synthesis of tert-butyl (4-methylbenzyl) sulfide. nih.gov Another innovative strategy involves the use of isothiouronium salts as deoxasulfenylating agents, enabling a stereoselective, thiol-free synthesis of thioethers from alcohols. researchgate.net This method is noted for its simplicity, scalability, and tolerance of a wide range of functional groups. researchgate.net

Furthermore, the development of dual-functional ionic liquids as catalysts offers a green route for the synthesis of benzyl (B1604629) phenyl sulfide derivatives from thioanisoles and benzyl alcohols. researchgate.net This approach, characterized by mild reaction conditions and catalyst recyclability, aligns with the principles of sustainable chemistry and could be a viable pathway for producing tert-butyl (4-methylbenzyl) sulfide. researchgate.net The use of copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide also presents a solvent-free method for synthesizing related peresters, which could potentially be adapted for sulfide synthesis. rsc.org

| Synthetic Strategy | Key Features | Potential Advantage for Tert-butyl (4-methylbenzyl) sulfide Synthesis |

| Photochemical Organocatalysis | Thiol-free, mild conditions, uses tetramethylthiourea as sulfur source. nih.gov | Avoids malodorous and toxic thiols. |

| Isothiouronium Salts | Thiol-free, stereoselective, scalable, broad functional group tolerance. researchgate.net | High efficiency and adaptability to various starting materials. |

| Dual-Functional Ionic Liquids | Green catalyst, mild conditions, recyclable catalyst. researchgate.net | Environmentally friendly and cost-effective for large-scale production. |

| Copper-Catalyzed Oxidative Coupling | Solvent-free, utilizes benzyl cyanides. rsc.org | Reduced waste and potentially novel synthetic pathway. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The sulfur atom in tert-butyl (4-methylbenzyl) sulfide, with its lone pairs of electrons, is a site of rich reactivity. While classic reactions of thioethers like oxidation to sulfoxides and sulfones are well-established, researchers are actively seeking to uncover new reaction pathways.

One area of interest is the use of thioethers as precursors for radical reactions. Recent studies have shown that aryl alkyl thioethers can be efficient alkyl radical precursors in electroreductive transformations. nih.gov This method allows for C(sp³)–S bond cleavage with high selectivity, a transformation that is orthogonal to traditional two-electron routes catalyzed by transition metals. nih.gov Such reactivity could be harnessed for novel carbon-carbon bond-forming reactions starting from tert-butyl (4-methylbenzyl) sulfide.

Another emerging area is the transformation of thioethers into other functional groups. For example, a novel method for converting thioethers into ethers using thallium(III) nitrate (B79036) has been reported. rsc.org While this specific reagent has toxicity concerns, the proof-of-concept opens the door for developing milder and more practical reagents to achieve this transformation. Additionally, a base-catalyzed 1,5-thiol transfer reaction of 1-bromo-2-alkylthiolcarbonates provides a metal-free, one-pot strategy for synthesizing unsymmetrical thioethers, which could potentially be adapted for rearrangements or isomerizations of compounds like tert-butyl (4-methylbenzyl) sulfide. nih.gov

| Transformation Type | Methodology | Potential Application for Tert-butyl (4-methylbenzyl) sulfide |

| Radical Generation | Electroreductive C(sp³)–S bond cleavage. nih.gov | Use as a precursor for novel C-C bond formations. |

| Functional Group Interconversion | Thioether to ether conversion using thallium(III) nitrate. rsc.org | Access to a different class of compounds from a thioether starting material. |

| Rearrangement | Base-catalyzed 1,5-thiol transfer. nih.gov | Isomerization to other structurally related thioethers. |

Advanced Computational Modeling for In-Depth Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. For reactions involving tert-butyl (4-methylbenzyl) sulfide, DFT calculations can provide deep insights that are often difficult to obtain through experimental means alone.

For instance, in thio-Michael additions, a common reaction for forming C-S bonds, DFT studies have been crucial in correctly predicting the reaction mechanism. acs.orgsquarespace.com It was found that many popular DFT functionals erroneously fail to predict a stable carbanion intermediate, while range-separated functionals, like ωB97X-D, provide results in good agreement with high-level ab initio calculations. acs.orgsquarespace.com This highlights the importance of choosing the appropriate computational method for studying reactions of sulfur-containing compounds.

DFT can also be used to study the thermodynamics and kinetics of various potential reactions of tert-butyl (4-methylbenzyl) sulfide, such as its thermal decomposition. whiterose.ac.ukrsc.org By modeling different reaction pathways, researchers can predict the most likely products and the conditions required to favor a particular transformation. This predictive power can guide experimental work, saving time and resources. For example, computational studies on the reactions of sulfides with hydroperoxides are relevant to understanding autoxidation processes. whiterose.ac.uk

| Computational Method | Application | Significance for Tert-butyl (4-methylbenzyl) sulfide Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms (e.g., thio-Michael addition). acs.orgsquarespace.com | Provides accurate models of reaction pathways and transition states. |

| Range-Separated DFT Functionals | Correctly predicting intermediates in sulfur-related reactions. acs.orgsquarespace.com | Essential for obtaining reliable computational results for thioether chemistry. |

| Ab Initio Calculations | Benchmarking DFT results and studying reaction thermodynamics. rsc.org | Offers high-accuracy data to validate and refine computational models. |

Integration with Flow Chemistry and Automated Synthesis for Scalability

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for chemical synthesis, including improved safety, better heat and mass transfer, and easier scalability. thieme-connect.dersc.org The integration of flow chemistry with automated synthesis platforms is a rapidly growing area that holds significant promise for the production of tert-butyl (4-methylbenzyl) sulfide and other thioethers.

Automated flow-through systems have been successfully developed for the synthesis of thioether libraries. acs.orgacs.org These systems often utilize polymer-supported reagents in reactor columns, allowing for the efficient capture and release of products, leading to high yields and purities without the need for extensive purification. acs.org Such automated platforms could be readily adapted for the synthesis of tert-butyl (4-methylbenzyl) sulfide, enabling its rapid and reproducible production.

Furthermore, flow chemistry is particularly well-suited for reactions involving hazardous reagents or unstable intermediates. For example, the generation and use of organolithium reagents, which can be involved in some thioether syntheses, is much safer in a flow reactor due to the small reaction volumes and precise control over reaction time and temperature. thieme-connect.de This opens up possibilities for exploring new synthetic routes to tert-butyl (4-methylbenzyl) sulfide that might be too dangerous to perform on a large scale in a traditional batch reactor. The ability to precisely control reaction conditions in flow systems can also lead to improved selectivity and yield, making the synthesis more efficient and cost-effective.

| Technology | Key Advantages | Relevance to Tert-butyl (4-methylbenzyl) sulfide |

| Flow Chemistry | Improved safety, scalability, and control over reaction parameters. thieme-connect.dersc.org | Enables safer and more efficient production, especially for reactions with hazardous reagents. |

| Automated Synthesis | High-throughput synthesis of compound libraries, high purity and yield. acs.orgacs.org | Rapid and reproducible synthesis of tert-butyl (4-methylbenzyl) sulfide and its analogs. |

| Polymer-Supported Reagents | Simplified purification and product isolation. acs.org | Streamlines the manufacturing process and reduces waste. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.